N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide
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Overview
Description
N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide is an organic compound that belongs to the class of sulfanylbenzamides It is characterized by the presence of a nitrophenyl group attached to a sulfanylbenzamide backbone, with diethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-Nitrophenylsulfanylbenzene: Nitrobenzene is then reacted with thiophenol in the presence of a base such as sodium hydroxide to form 4-nitrophenylsulfanylbenzene.
Amidation: The final step involves the reaction of 4-nitrophenylsulfanylbenzene with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Various electrophiles such as alkyl halides.
Major Products Formed
Reduction: Formation of N,N-diethyl-2-(4-aminophenyl)sulfanylbenzamide.
Oxidation: Formation of N,N-diethyl-2-(4-nitrophenyl)sulfinylbenzamide or N,N-diethyl-2-(4-nitrophenyl)sulfonylbenzamide.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfanyl group can undergo oxidation to form reactive intermediates that can interact with cellular components. The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Properties
IUPAC Name |
N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-18(4-2)17(20)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)19(21)22/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWSUTHZKBJNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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